molecular formula C17H17N3O4 B3892661 4-methyl-3-nitro-N-[4-(propanoylamino)phenyl]benzamide

4-methyl-3-nitro-N-[4-(propanoylamino)phenyl]benzamide

Cat. No.: B3892661
M. Wt: 327.33 g/mol
InChI Key: UFOWDOCPOBPGGY-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-[4-(propanoylamino)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group, a methyl group, and a propanoylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-[4-(propanoylamino)phenyl]benzamide typically involves a multi-step process. One common method starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by the acylation of the resulting nitro compound with propanoyl chloride in the presence of a base such as pyridine to form the propanoylamino derivative. Finally, the amide bond is formed by reacting the intermediate with 4-aminobenzamide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-[4-(propanoylamino)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

Major Products

    Reduction: 4-methyl-3-amino-N-[4-(propanoylamino)phenyl]benzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 4-methyl-3-nitrobenzoic acid and 4-(propanoylamino)aniline.

Scientific Research Applications

4-methyl-3-nitro-N-[4-(propanoylamino)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Materials Science: The compound’s structural properties make it a candidate for the synthesis of novel polymers and materials with specific electronic or mechanical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding due to its unique functional groups.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-[4-(propanoylamino)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The propanoylamino group may enhance binding affinity to certain proteins, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-[3-(propanoylamino)phenyl]benzamide
  • 3-methyl-4-nitro-N-[3-(propanoylamino)phenyl]benzamide

Uniqueness

4-methyl-3-nitro-N-[4-(propanoylamino)phenyl]benzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and materials science .

Properties

IUPAC Name

4-methyl-3-nitro-N-[4-(propanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-3-16(21)18-13-6-8-14(9-7-13)19-17(22)12-5-4-11(2)15(10-12)20(23)24/h4-10H,3H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOWDOCPOBPGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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